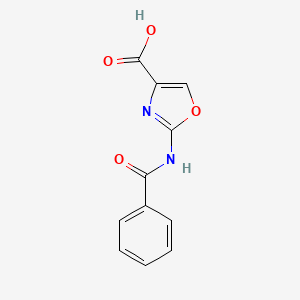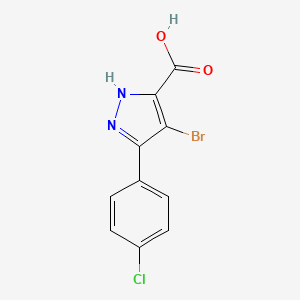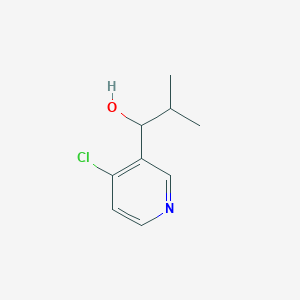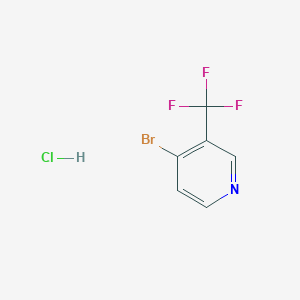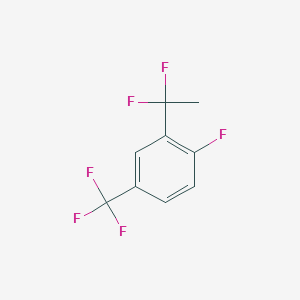
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene
Overview
Description
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C9H6F6. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene typically involves difluoromethylation processes. One common method is the reaction of a suitable aromatic precursor with difluorocarbene reagents under controlled conditions. Industrial production methods often employ metal-based catalysts to facilitate the transfer of difluoromethyl groups to the aromatic ring . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms on the aromatic ring can be replaced by other substituents.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield hydrofluorinated derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties.
Medicine: It serves as a precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism by which 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
- 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene
- 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
- 2-(1,1-Difluoroethyl)-1-methyl-4-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position of the fluorine atoms and other substituents on the aromatic ring. The unique arrangement of substituents in this compound imparts distinct chemical and physical properties, making it particularly useful in specific applications .
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-8(11,12)6-4-5(9(13,14)15)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJZWEIYKUCTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile](/img/structure/B1439425.png)
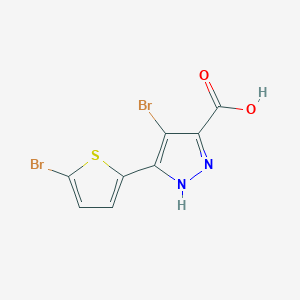
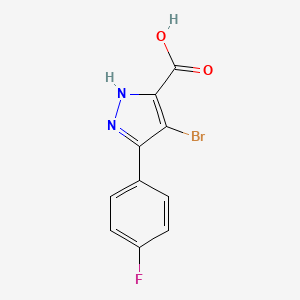
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
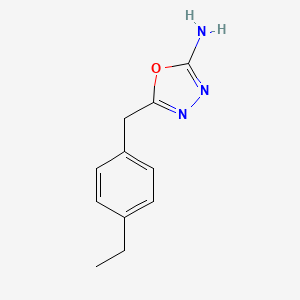
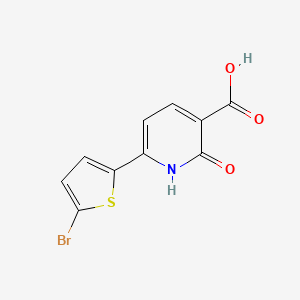
![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)
![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
![3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439439.png)
